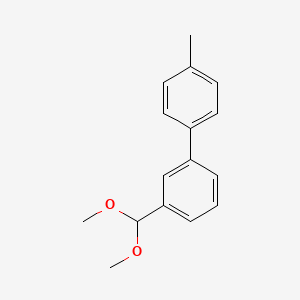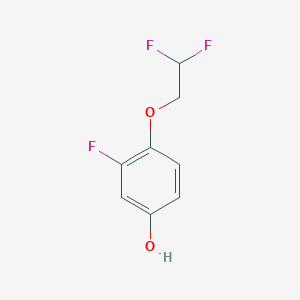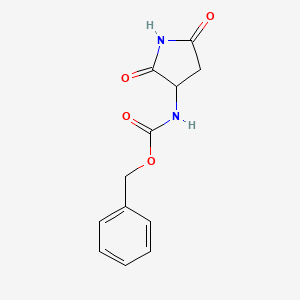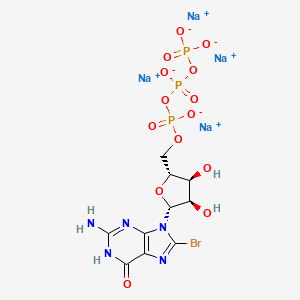
2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- is a heterocyclic organic compound that features a pyran ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- typically involves the bromination of tetrahydropyran derivatives. One common method includes the reaction of tetrahydropyran with bromine in the presence of a catalyst under controlled conditions . The reaction conditions often involve maintaining a specific temperature and pH to ensure the selective bromination at the desired position on the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of these substituents allows for a broader range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C10H11BrN5Na4O14P3 |
|---|---|
Poids moléculaire |
690.00 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15BrN5O14P3.4Na/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);;;;/q;4*+1/p-4/t2-,4-,5-,8-;;;;/m1..../s1 |
Clé InChI |
LHSZEDDOLBXHHW-QCYKBCJBSA-J |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


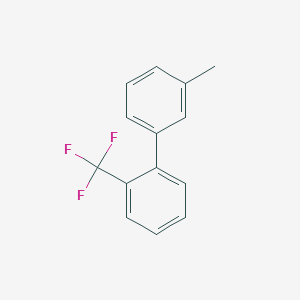


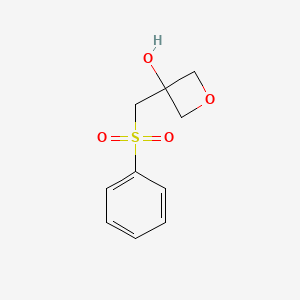
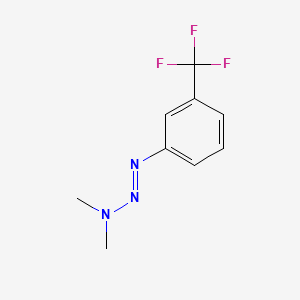
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
![2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B15203993.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
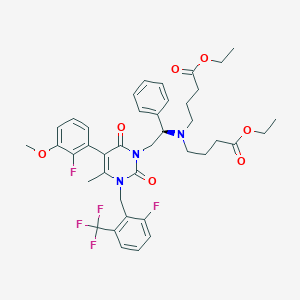
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
